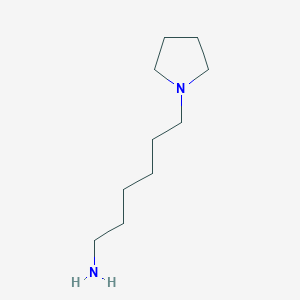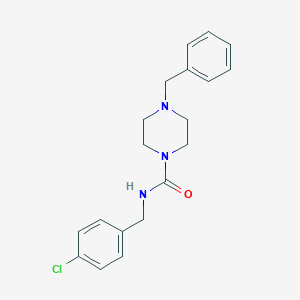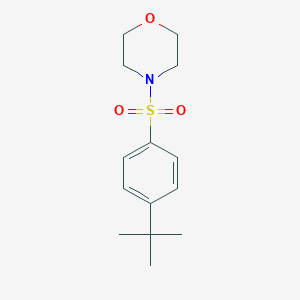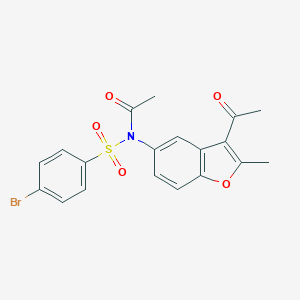
6-(1-Pyrrolidinyl)hexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Pyrrolidinyl)hexylamine is a chemical compound with the molecular formula C10H22N2 . It contains a total of 34 bonds, including 12 non-H bonds, 6 rotatable bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 6-(1-Pyrrolidinyl)hexylamine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one method involves the oxidation of primary amines using D-Amino Acid Oxidase from Porcine Kidney .Molecular Structure Analysis
The molecular structure of 6-(1-Pyrrolidinyl)hexylamine is characterized by a five-membered pyrrolidine ring. It contains a total of 34 atoms, including 22 Hydrogen atoms, 10 Carbon atoms, and 2 Nitrogen atoms .Chemical Reactions Analysis
Pyrrolidine compounds, including 6-(1-Pyrrolidinyl)hexylamine, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
6-(1-Pyrrolidinyl)hexylamine is a chemical compound with a molecular weight of 170.3 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .Safety and Hazards
6-(1-Pyrrolidinyl)hexylamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Future Directions
Mechanism of Action
Target of Action
Compounds characterized by the pyrrolidine ring, such as 6-(1-pyrrolidinyl)hexylamine, have been reported to have target selectivity . These targets can vary widely depending on the specific derivatives and functional groups attached to the pyrrolidine ring .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives interact with their targets through various mechanisms . The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine and its derivatives are known to interact with various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its derivatives, which would influence their pharmacokinetic properties, have been studied .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, including anticancer, antibacterial, central nervous system diseases, antidiabetics, anti-inflammatory, and analgesic agents .
Action Environment
The biological activity of pyrrolidine and its derivatives can be influenced by various factors, including the spatial orientation of substituents and the presence of different stereoisomers .
properties
IUPAC Name |
6-pyrrolidin-1-ylhexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c11-7-3-1-2-4-8-12-9-5-6-10-12/h1-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGCCJZIBRWRLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Pyrrolidinyl)hexylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)
![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)


![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)
![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)
![N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491393.png)
![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)

